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Compound of Interest

1,11b-Dihydro-11b-
Compound Name:
hydroxymedicarpin

Cat. No. B586099

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,11b-
Dihydro-11b-hydroxymedicarpin, a pterocarpan derivative isolated from Ononis viscosa
subsp. breviflora. The following sections detail the nuclear magnetic resonance (NMR) and
mass spectrometry (MS) data crucial for the structural confirmation and characterization of this
compound. Additionally, comprehensive experimental protocols for the isolation and analysis of
this molecule are presented.

Core Spectroscopic Data

The structural elucidation of 1,11b-Dihydro-11b-hydroxymedicarpin relies on a combination
of one- and two-dimensional NMR spectroscopy, along with mass spectrometry. These
techniques provide detailed information about the carbon-hydrogen framework and the overall
molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Data

The *H and 13C NMR data for 1,11b-Dihydro-11b-hydroxymedicarpin, obtained in CDCls, are
summarized in the tables below. These assignments are based on extensive analysis of COSY,
HMQC, and HMBC correlations.
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Table 1: *H NMR Spectroscopic Data (500 MHz, CDCls)

ST Chemical Shift (6, Multiplicity Coupling Constant
ppm) (J, Hz)

H-1a 2.20 m

H-1B 2.05 m

H-2 2.75 m

H-4 7.15 d 8.5

H-6a 4.25 dd 10.5,4.5

H-6[3 3.80 t 10.5

H-6a 3.60 d 6.5

H-7 6.60 d 2.5

H-10 6.45 dd 8.5,25

H-11a 4.95 d 6.5

OMe-9 3.78 S

Table 2: 3C NMR Spectroscopic Data (125 MHz, CDCIs)
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Carbon Chemical Shift (6, ppm)
1 29.5
2 37.0
3 198.0
4a 1135
4 129.0
6 67.0
6a 46.0
6b 110.0
7 106.5
8 162.0
9 160.0
10 103.0
1l1a 79.0
11b 91.5
OMe-9 55.3

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its
elemental composition.

Table 3: Mass Spectrometry Data
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Technique lonization Mode Observed m/z Formula

EIMS 70 eV 288 [M]* Ci6H160s

270 [M-H20]*

161

150

121

Experimental Protocols

The data presented above were obtained following specific experimental procedures for the

isolation and analysis of the compound.

Isolation of 1,11b-Dihydro-11b-hydroxymedicarpin

The isolation of 1,11b-Dihydro-11b-hydroxymedicarpin from the aerial parts of Ononis
viscosa subsp. breviflora involves the following workflow:
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Caption: Isolation workflow for 1,11b-Dihydro-11b-hydroxymedicarpin.
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» Extraction: The air-dried aerial parts of Ononis viscosa are macerated with acetone at room
temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

o Fractionation: The crude acetone extract is suspended in water and successively partitioned
with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).

» Chromatography: The ethyl acetate fraction, being rich in pterocarpans, is subjected to
column chromatography on silica gel, eluting with a gradient of n-hexane-EtOAc.

 Purification: Fractions containing the target compound are further purified by preparative
High-Performance Liquid Chromatography (HPLC) to yield pure 1,11b-Dihydro-11b-
hydroxymedicarpin.

Spectroscopic Analysis

The structural characterization of the purified compound is performed using the following
spectroscopic methods:
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Caption: Spectroscopic analysis workflow for structure elucidation.
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* NMR Spectroscopy: H, 3C, and 2D NMR spectra are recorded on a 500 MHz spectrometer
using deuterated chloroform (CDCIs) as the solvent. Chemical shifts (8) are reported in parts
per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

e Mass Spectrometry: Electron Impact Mass Spectrometry (EIMS) is performed on a mass
spectrometer at an ionization energy of 70 eV.

Signaling Pathways and Logical Relationships

While this document focuses on the spectroscopic data, it is noteworthy that medicarpin and its
derivatives are known to interact with various biological pathways. The structural information
detailed herein is fundamental for understanding these interactions at a molecular level, which
is critical for drug development professionals. Further research into the specific biological
targets of 1,11b-Dihydro-11b-hydroxymedicarpin can be guided by the precise structural and
electronic properties revealed through this spectroscopic analysis.
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Caption: Relationship between spectroscopic data and drug development.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 1,11b-
Dihydro-11b-hydroxymedicarpin: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b586099#spectroscopic-data-nmr-ms-for-
1-11b-dihydro-11b-hydroxymedicarpin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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